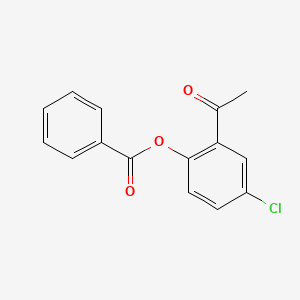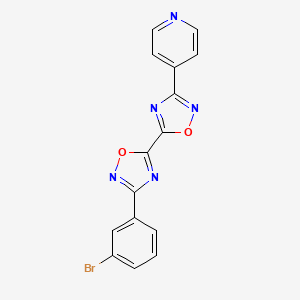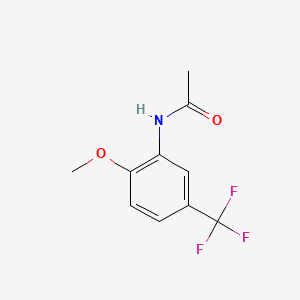
(3-((4-甲基-4H-1,2,4-三唑-3-基)磺酰基)氮杂环丁烷-1-基)(3-(吡啶-2-氧基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a complex organic molecule that features a combination of triazole, azetidine, and pyridine moieties
科学研究应用
(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone: has a wide range of scientific research applications:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions . The azetidine ring is then introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable electrophiles . The final step involves the coupling of the triazole and azetidine intermediates with the pyridine moiety, typically through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
作用机制
The mechanism of action of (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby blocking substrate access . The azetidine and pyridine moieties contribute to the compound’s overall binding affinity and specificity . These interactions can disrupt critical biological processes, leading to the compound’s observed biological effects.
相似化合物的比较
(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone: can be compared with other similar compounds, such as:
(4-methyl-4H-1,2,4-triazol-3-yl)methanol: A simpler triazole derivative with different biological activities.
(4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide: Another triazole-based compound with potential medicinal applications.
1,2,4-triazole derivatives: A broad class of compounds with diverse biological activities, including antibacterial and anticancer properties.
The uniqueness of (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone lies in its combination of triazole, azetidine, and pyridine moieties, which confer distinct chemical and biological properties .
属性
IUPAC Name |
[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-22-12-20-21-18(22)28(25,26)15-10-23(11-15)17(24)13-5-4-6-14(9-13)27-16-7-2-3-8-19-16/h2-9,12,15H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUJMUXUUQWBQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399920.png)
![1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2399921.png)


![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)

![(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2399930.png)
![N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399931.png)

![2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399938.png)
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)propanehydrazide](/img/structure/B2399939.png)
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide](/img/structure/B2399941.png)
